

An In-depth Technical Guide to the Maytansine Derivative M24

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Compound of Interest

Compound Name: Maytansine derivative M24

Cat. No.: B15567696

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **maytansine derivative M24** is a novel, highly potent cytotoxic agent integral to the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of M24, with a focus on its application in the context of the ADC REGN5093-M114. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development.

Chemical Structure and Properties of M24

M24 is a derivative of maytansine, a class of ansa macrolides known for their potent antimitotic activity. As a key component of the ADC REGN5093-M114, M24 is conjugated to the monoclonal antibody via a protease-cleavable linker designated as M114. While the precise chemical structure of M24 and the M114 linker are not publicly disclosed, this guide provides the known physicochemical properties and a representative structure based on publicly available information and common maytansinoid conjugation strategies.

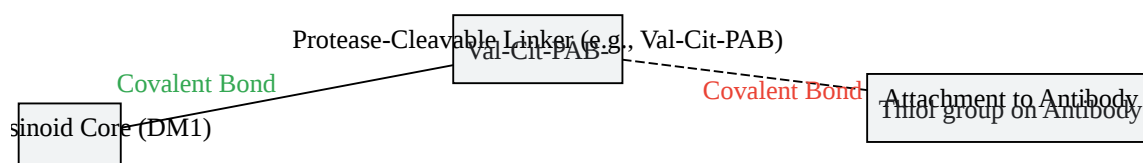
Physicochemical Properties of **Maytansine Derivative M24**^[1]

Property	Value
Molecular Formula	C61H86CIN9O
Molecular Weight	1268.84 g/mol
CAS Number	2226467-81-6
Class	Maytansinoid
Function	ADC Payload

Representative Chemical Structure:

The precise chemical structure of M24, inclusive of the M114 linker, has not been publicly disclosed. However, a representative structure of a maytansinoid (DM1) conjugated to a common protease-cleavable linker (valine-citrulline) is provided below to illustrate the general architecture. This serves as a conceptual model for understanding the likely components of M24.

Representative structure of a maytansinoid-linker conjugate.



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A representative structure of a maytansinoid-linker conjugate.

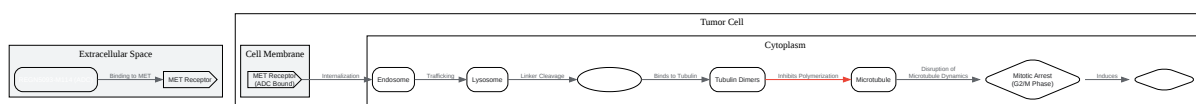
Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action of M24, consistent with other maytansinoids, is the potent inhibition of microtubule polymerization. This disruption of microtubule dynamics leads to cell

cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Signaling Pathway and Cellular Events:

The following diagram illustrates the proposed signaling pathway and cellular events following the administration of an M24-containing ADC, such as REGN5093-M114.



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Mechanism of action of an M24-containing ADC.

Application in REGN5093-M114

M24 serves as the cytotoxic payload in the investigational ADC, REGN5093-M114. This ADC is engineered to target cancer cells that overexpress the MET receptor, a key driver in various malignancies.

Components of REGN5093-M114:

Component	Description
Antibody	REGN5093, a bispecific monoclonal antibody that targets two distinct epitopes of the MET receptor.
Payload	M24, a novel maytansine derivative.
Linker	M114, a protease-cleavable linker.
Drug-to-Antibody Ratio (DAR)	Approximately 3.2

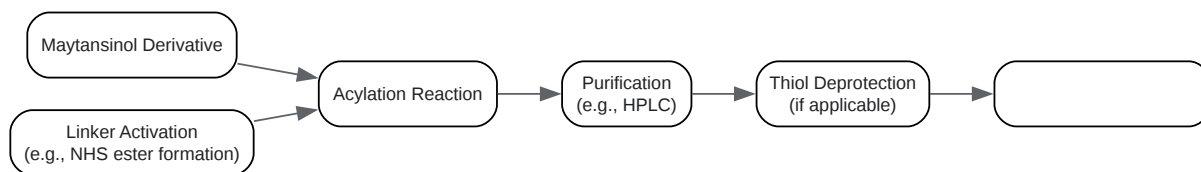
The design of REGN5093-M114 leverages the high specificity of the bispecific antibody to deliver the potent M24 payload directly to MET-expressing tumor cells, thereby minimizing systemic toxicity.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of M24 and REGN5093-M114 are proprietary. However, this section provides generalized protocols based on standard methodologies for the synthesis of maytansinoid ADCs and their preclinical evaluation.

General Synthesis of a Maytansinoid-Linker Conjugate

The synthesis of a maytansinoid-linker conjugate for subsequent attachment to an antibody typically involves a multi-step process.



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Generalized workflow for maytansinoid-linker synthesis.

In Vitro Cytotoxicity Assay

The cytotoxic potential of M24-containing ADCs is typically assessed using in vitro cell viability assays.

Protocol Outline:

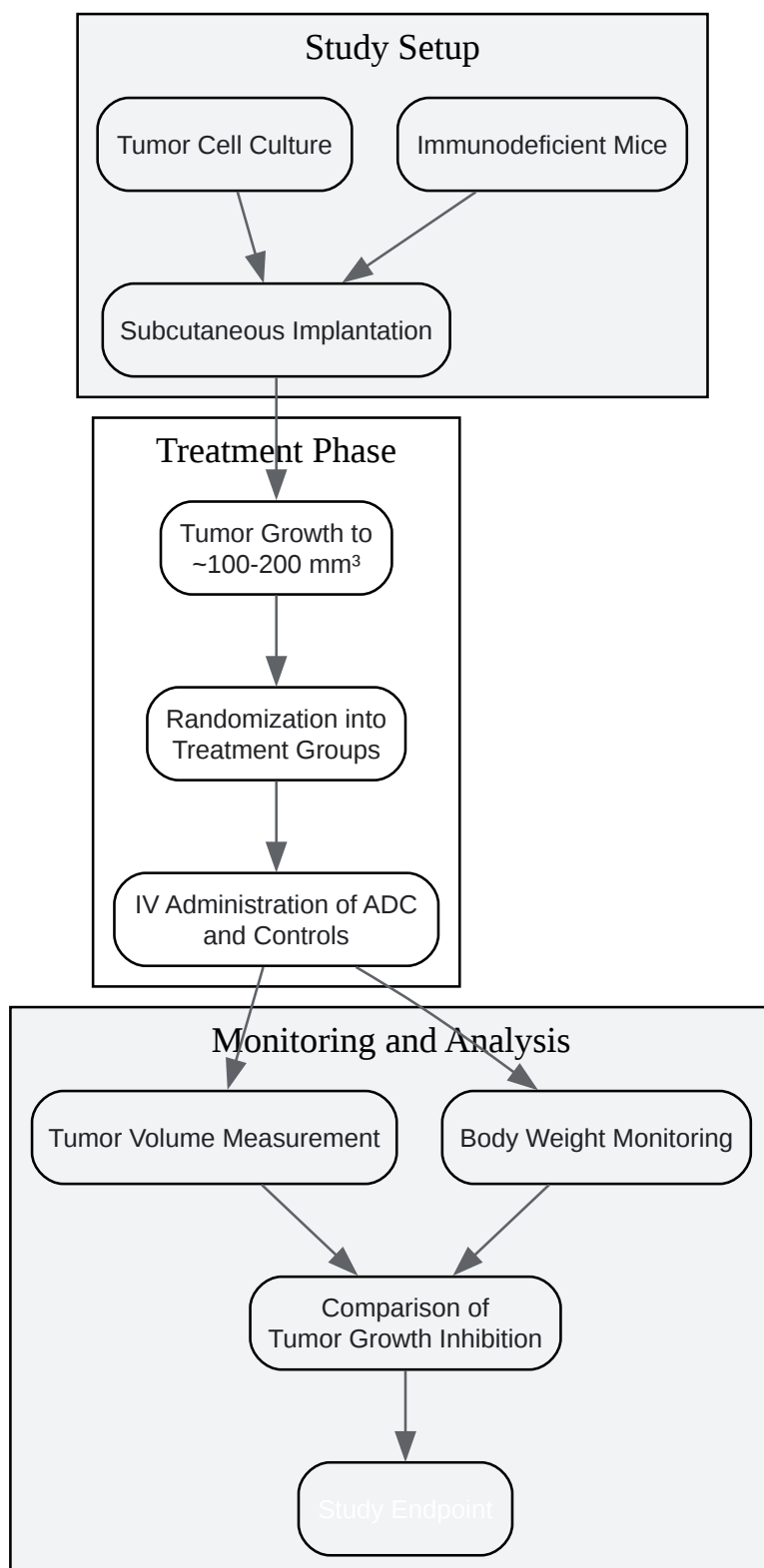
- **Cell Culture:** Culture target cancer cell lines with varying levels of MET expression.
- **Treatment:** Treat cells with serial dilutions of the ADC, a non-targeting control ADC, and the free M24 payload.
- **Incubation:** Incubate the cells for a period of 72 to 120 hours.
- **Viability Assessment:** Determine cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo®).
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

In Vivo Xenograft Studies

The anti-tumor efficacy of M24-containing ADCs is evaluated in vivo using xenograft models.

Protocol Outline:

- **Model System:** Utilize immunodeficient mice (e.g., nude or SCID).
- **Tumor Implantation:** Subcutaneously implant human cancer cells with known MET expression levels.
- **Treatment:** Once tumors reach a specified volume, administer the ADC, control ADC, and vehicle control intravenously.
- **Monitoring:** Monitor tumor volume and animal body weight regularly.
- **Endpoint:** Euthanize animals when tumors reach a predetermined size or at the end of the study period.
- **Data Analysis:** Compare tumor growth inhibition between treatment groups.



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Workflow for in vivo xenograft studies of ADCs.

Conclusion

The **maytansine derivative M24** represents a significant advancement in the field of antibody-drug conjugates. Its high potency, combined with the targeted delivery enabled by the REGN5093 bispecific antibody, holds considerable promise for the treatment of MET-overexpressing cancers. This technical guide provides a foundational understanding of M24's properties and its role in the ADC REGN5093-M114. Further research and clinical investigations will be crucial in fully elucidating the therapeutic potential of this novel agent.

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